Acetic acid;1-bromononan-4-ol
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Overview
Description
Acetic acid;1-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-bromononan-4-ol is a brominated alcohol, where a bromine atom is attached to the fourth carbon of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromononan-4-ol typically involves the bromination of nonan-4-ol followed by esterification with acetic acid. The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
For the esterification step, the brominated alcohol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux to drive the esterification to completion, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps can be integrated into a single process, with careful control of reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-bromononan-4-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to a corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for hydroxide substitution.
Major Products
Oxidation: Nonan-4-one or nonanoic acid.
Reduction: Nonan-4-ol.
Substitution: Nonan-4-ol derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-bromononan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of acetic acid;1-bromononan-4-ol depends on its specific application. In antimicrobial studies, the bromine atom is believed to disrupt microbial cell membranes, leading to cell lysis. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which can activate adjacent carbon atoms for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-bromononane: A brominated alkane without the hydroxyl group.
Nonan-4-ol: An alcohol without the bromine atom.
Acetic acid;1-chlorononan-4-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Acetic acid;1-bromononan-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the nonane chain. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
54314-55-5 |
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Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
acetic acid;1-bromononan-4-ol |
InChI |
InChI=1S/C9H19BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
BQKLNLJAUPLKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCBr)O.CC(=O)O |
Origin of Product |
United States |
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